molecular formula C13H20N4OS B6519859 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 933239-32-8

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

Cat. No. B6519859
CAS RN: 933239-32-8
M. Wt: 280.39 g/mol
InChI Key: UVPFWJCKEJKCCW-UHFFFAOYSA-N
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Description

1,2,4-Triazolo-thiadiazines are a class of heterocyclic compounds that have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .


Synthesis Analysis

The synthesis of 1,2,4-triazolo-thiadiazines typically involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . Various synthetic approaches have been developed, including aromatic nucleophilic substitution .


Molecular Structure Analysis

1,2,4-Triazolo-thiadiazines have a core structure that consists of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can exist in four isomeric structural variants .


Chemical Reactions Analysis

The chemistry of 1,2,4-triazolo-thiadiazines is rich and diverse, with many reactions being possible due to the presence of multiple reactive sites on the molecule .

Scientific Research Applications

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide has been used in a variety of scientific research applications, including the following:
1. As an inhibitor of certain enzymes and proteins, such as the protease trypsin.
2. As a tool for studying biochemical and physiological pathways, such as the regulation of calcium levels in cells.
3. As a tool for studying the mechanism of action of drugs, such as the anti-cancer drug paclitaxel.
4. As a tool for studying the regulation of gene expression, such as the regulation of the transcription factor NF-κB.
5. As a tool for studying the structure and function of proteins, such as the structure of the enzyme cytochrome c.

Mechanism of Action

Target of Action

The primary targets of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key player in DNA repair pathways, making it a promising target for anticancer therapies . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression is associated with a number of cancers .

Mode of Action

This compound interacts with its targets (PARP-1 and EGFR) by inhibiting their activities . The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, thereby inducing cell death . The inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This leads to the accumulation of DNA damage in cancer cells, triggering apoptosis (programmed cell death) . By inhibiting EGFR, the compound also affects the MAPK/ERK and PI3K/AKT signaling pathways, which are involved in cell proliferation and survival .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of a cyclohexyl group, which is known to enhance lipophilicity and thus improve absorption and distribution .

Result of Action

The compound’s action results in the induction of apoptosis in cancer cells . Specifically, it upregulates the expression of pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the expression of the anti-apoptotic gene Bcl2 . This leads to cell cycle arrest at the G2/M phase and ultimately cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Advantages and Limitations for Lab Experiments

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide has a number of advantages when used in laboratory experiments, including the following:
1. It is a relatively inexpensive compound, making it cost-effective for researchers.
2. It is relatively easy to synthesize, making it convenient for researchers.
3. It is a relatively small molecule, making it easy to study its mechanism of action.
However, there are also some limitations to using this compound in laboratory experiments, including the following:
1. It is not very stable, making it difficult to store and use for long-term experiments.
2. Its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

Given the potential of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide as an inhibitor of certain enzymes and proteins, there are a number of potential future directions for research. These include the following:
1. Investigating the mechanism of action of this compound in greater detail, in order to better understand its effects.
2. Developing new and improved synthesis methods for this compound, in order to make it more cost-effective and convenient to use.
3. Investigating the effects of this compound on other enzymes and proteins, in order to identify new potential applications.
4. Investigating the effects of this compound on other biochemical and physiological pathways, in order to identify new potential therapeutic targets.
5. Developing new derivatives of this compound, in order to enhance its potential as an inhibitor of certain enzymes and proteins.

Synthesis Methods

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide can be synthesized by a number of methods, including the following:
1. The reaction of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propan-1-ol with anhydrous hydrazine.
2. The reaction of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propan-1-ol with hydrazine hydrate.
3. The reaction of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propan-1-ol with sodium azide.
4. The reaction of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propan-1-ol with sodium nitrite.
5. The reaction of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propan-1-ol with pyridine.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo-thiadiazines can vary depending on the specific compound. Some compounds in this class have been found to exhibit cytotoxicity .

properties

IUPAC Name

3-cyclohexyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h10H,1-9H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPFWJCKEJKCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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